Cas no 245341-83-7 (L-Leucine, L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-)

L-Leucine, L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl- structure
245341-83-7 structure
Product Name:L-Leucine, L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-
CAS No:245341-83-7
MF:C39H70N8O9
MW:795.021310329437
CID:1417664
PubChem ID:9918743
Update Time:2025-04-20

L-Leucine, L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl- Chemical and Physical Properties

Names and Identifiers

    • L-Leucine, L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-
    • (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]ami
    • DTXSID80432764
    • 245341-83-7
    • CTK0J4818
    • Inchi: 1S/C39H70N8O9/c1-19(2)16-26(42-36(52)30(22(7)8)45-33(49)25(12)41-32(48)24(11)40)34(50)43-27(17-20(3)4)38(54)47-15-13-14-29(47)35(51)46-31(23(9)10)37(53)44-28(39(55)56)18-21(5)6/h19-31H,13-18,40H2,1-12H3,(H,41,48)(H,42,52)(H,43,50)(H,44,53)(H,45,49)(H,46,51)(H,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-/m0/s1
    • InChI Key: UCTVBKKVYPQHNA-NLXVKQHPSA-N
    • SMILES: O=C([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C)NC([C@H](C)N)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)C(C)C)=O

Computed Properties

  • Exact Mass: 794.527
  • Monoisotopic Mass: 794.52657584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 56
  • Rotatable Bond Count: 22
  • Complexity: 1390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 258Ų

Experimental Properties

  • PSA: 258.23
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